
2-Chloro-5-nitrobenzyl alcohol
Overview
Description
Preparation Methods
Preparation Method: Reduction of 2-Chloro-5-nitrobenzaldehyde
Reaction Scheme
The synthesis proceeds via the reduction of the aldehyde group in 2-chloro-5-nitrobenzaldehyde to the corresponding benzyl alcohol using sodium borohydride as the reducing agent.
$$
\text{2-Chloro-5-nitrobenzaldehyde} \xrightarrow[\text{THF, MeOH, 0-20°C}]{\text{NaBH}_4} \text{2-Chloro-5-nitrobenzyl alcohol}
$$
Experimental Procedure
-
- 2-Chloro-5-nitrobenzaldehyde (20 g, 108 mmol)
- Sodium borohydride (8 g, 216 mmol)
- Solvent mixture: Methanol and tetrahydrofuran (MeOH:THF = 10:1, 220 mL)
-
- The aldehyde is dissolved in the MeOH/THF solvent mixture.
- The solution is cooled in an ice-water bath (0–5°C).
- Sodium borohydride is added portion-wise to control the exothermic reaction.
- The mixture is stirred at room temperature for 1 hour after complete addition.
-
- Solvents are removed by rotary evaporation.
- Residue is mixed with water (150 mL).
- The aqueous layer is extracted twice with ethyl acetate (200 mL each).
- Combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
- The product is obtained as a white solid.
- Yield is reported as 100% (20.2 g).
- The product is typically used directly in subsequent reactions without further purification.
Reaction Conditions Summary Table
Parameter | Details |
---|---|
Starting aldehyde amount | 20 g (108 mmol) |
Reducing agent | Sodium borohydride, 8 g (216 mmol) |
Solvent | Methanol:Tetrahydrofuran (10:1) |
Temperature | 0–5°C during addition, then RT |
Reaction time | 1 hour stirring at room temp |
Work-up | Extraction with ethyl acetate, brine wash, drying |
Yield | 100% |
Product form | White solid |
Notes on Reaction
- Sodium borohydride is a mild and selective reducing agent, suitable for aldehydes without affecting the nitro group.
- Cooling during addition prevents side reactions and decomposition of sodium borohydride.
- The reaction is typically clean, with minimal by-products.
Alternative Synthetic Routes and Precursors
While the direct reduction of 2-chloro-5-nitrobenzaldehyde is the most straightforward, the precursor aldehyde itself is synthesized from 2-chloro-5-nitrobenzoic acid or related compounds via reduction or other transformations. The production of 2-chloro-5-nitrobenzoic acid involves nitration of o-chlorobenzoic acid, followed by purification steps to achieve high purity, which is crucial for downstream synthesis.
Analytical and Research Findings
- The reduction reaction using sodium borohydride is highly efficient, yielding pure this compound with minimal side products.
- The nitration and purification steps for the precursor 2-chloro-5-nitrobenzoic acid are critical to ensure high purity, which directly impacts the quality of the benzyl alcohol product.
- The overall synthetic strategy is scalable and suitable for industrial production due to the high yields and purities reported.
Summary Table of Preparation Methods
Step | Method/Conditions | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|
Reduction of 2-chloro-5-nitrobenzaldehyde | NaBH4, MeOH/THF, 0–20°C, 1 h | 100 | High | Mild, selective reduction |
Nitration of o-chlorobenzoic acid | HNO3/H2SO4, 30–40°C, dropwise addition | ~92 | ~95:5 (desired:isomer ratio) | Precursor synthesis step |
Alkali dissolution and acid precipitation | NaOH treatment, filtration, acid precipitation | 96 (alkali step), 98 (acid step) | ≥99.5 (final acid) | Purification to high purity precursor |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-5-nitrobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-Chloro-5-nitrobenzaldehyde or 2-Chloro-5-nitrobenzoic acid.
Reduction: 2-Chloro-5-aminobenzyl alcohol.
Substitution: 2-Chloro-5-nitrobenzyl chloride.
Scientific Research Applications
Organic Synthesis
2-Chloro-5-nitrobenzyl alcohol is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable in creating more complex molecules.
Table 1: Synthetic Applications
Biochemical Research
In biochemical research, this compound serves as a reagent for proteomics studies. Its ability to modify proteins makes it useful for investigating protein interactions and functions.
Table 2: Biochemical Applications
Material Science
The compound has potential applications in material science, particularly in the development of polymers and coatings due to its reactive functional groups.
Table 3: Material Science Applications
Case Study 1: Synthesis of Carbamates
In a study published in Tetrahedron Letters, researchers demonstrated the use of this compound in synthesizing carbamates under mild conditions. The reaction showcased the compound's efficiency as an intermediate, highlighting its utility in organic synthesis .
Case Study 2: Proteomics Applications
A research project focused on using this compound for labeling proteins involved in cellular signaling pathways. The study illustrated how modifications using this compound could affect protein function and interaction, providing insights into cellular mechanisms .
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The chlorine atom can also influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-5-nitrobenzyl alcohol
- CAS Registry Number : 80866-80-4
- Molecular Formula: C₇H₆ClNO₃
- Molecular Weight : 187.58 g/mol
- Structural Features : A benzyl alcohol derivative with chlorine at the 2-position and a nitro group at the 5-position of the aromatic ring.
Physical and Chemical Properties :
- Melting Point : 79°C
- Decomposition: Exothermic decomposition at 211°C, releasing toxic fumes of chlorine (Cl⁻) and nitrogen oxides (NOₓ) .
- Safety Profile : Classified as a skin irritant (Category 2) and eye irritant (Category 2A). It may cause respiratory irritation (Specific Target Organ Toxicity, Category 3) .
Applications : Primarily used in research and development as a pharmaceutical intermediate or reference material .
Comparison with Structural Analogs
Positional Isomers of Chloronitrobenzyl Alcohols
The position of substituents on the benzene ring significantly influences properties. Key isomers include:
5-Chloro-2-nitrobenzyl Alcohol
- CAS : 73033-58-6
- Molecular Formula: C₇H₆ClNO₃
- Comparison: Shares the same molecular weight (187.58 g/mol) but differs in substituent positions (chloro at 5-position, nitro at 2-position). Limited safety data, but nitro compounds generally pose explosion risks under heat or friction .
4-Chloro-2-nitrobenzyl Alcohol
- CAS: Not explicitly provided (referenced as entry 2712 in handbooks)
4-Chloro-3-nitrobenzyl Alcohol
- CAS: Not explicitly provided (entry 2713)
- Comparison :
- Proximity of chloro and nitro groups may enhance intramolecular interactions, influencing melting points and stability.
Halogen-Substituted Analogs
2-Fluoro-5-nitrobenzyl Alcohol
- Synthesis : Prepared in 84% yield as a colorless liquid via methods analogous to 2-fluorobenzyl alcohol .
- Molecular Formula: C₇H₆FNO₃
- Molecular Weight : 171.12 g/mol
- Lower molecular weight and liquid state at room temperature suggest differences in volatility and solubility .
2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol
- CAS (PubChem CID) : 122515895
- Molecular Formula: C₈H₅ClF₃NO₃
- Molecular Weight : 255.58 g/mol
- Safety data unavailable, but fluorinated compounds often exhibit unique toxicity profiles .
Brominated and Mixed-Substituent Analogs
6-Chloro-2-nitrobenzyl Bromide
5-Bromo-2-chlorobenzyl Alcohol
- CAS: Not explicitly provided
- Comparison :
- Bromine’s larger atomic radius may reduce solubility in polar solvents compared to nitro analogs.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Substituent Effects on Properties
Biological Activity
2-Chloro-5-nitrobenzyl alcohol (C7H6ClNO3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzyl alcohol framework with a chlorine atom and a nitro group attached to the benzene ring. Its chemical properties are influenced by these substituents, which can affect its reactivity and interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H6ClNO3 |
Molecular Weight | 177.58 g/mol |
Melting Point | 50-52 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
There is growing interest in the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms. For instance, compounds with similar structures have been noted to interact with cancer cell signaling pathways, leading to reduced tumor growth in animal models .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity, allowing it to form stable complexes with target biomolecules. This interaction can lead to inhibition or activation of critical biochemical pathways involved in disease processes .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial properties.
- Cancer Cell Inhibition : In a recent experiment, this compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment. This suggests potential for further development as an anticancer drug .
Q & A
Basic Questions
Q. What safety protocols are critical when handling 2-chloro-5-nitrobenzyl alcohol in laboratory settings?
- Methodological Answer : Adhere to GHS classification guidelines: wear PPE (gloves, goggles) to avoid skin/eye contact (Category 2/2A hazards). Work in a fume hood due to respiratory toxicity risks (Category 3). Store in airtight containers away from incompatible reagents. Always consult SDS for emergency measures, including medical evaluation after exposure .
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
- Methodological Answer : A validated route involves dissolving intermediates in toluene, followed by dropwise addition of acetyl chloride at controlled temperatures (<20°C) to prevent exothermic side reactions. Post-reaction, stir overnight for complete conversion. Purify via water washing and drying to isolate the product as a white solid .
Q. What solvent systems are recommended for reactions involving this compound?
- Methodological Answer : Toluene is effective for dissolving intermediates (e.g., during acetylation). For spectroscopic analysis, use polar solvents (e.g., ethanol, THF) to study solvatochromic effects. Solvent choice should align with reaction polarity and safety (e.g., avoid chlorinated solvents if hazardous byproducts are a concern) .
Advanced Research Questions
Q. How can density functional theory (DFT) aid in assigning vibrational modes of this compound?
- Methodological Answer : Perform DFT/6-311G calculations with the Polarizable Continuum Model (PCM) to simulate IR spectra. Compare computed vibrational frequencies (e.g., C-Cl stretching at ~650 cm⁻¹, NO₂ symmetric stretching at ~1350 cm⁻¹) with experimental FT-IR data. Use Lippert-Mataga parameters to correlate solvent polarity with spectral shifts .
Q. What computational models predict the solubility of this compound derivatives in organic solvents?
- Methodological Answer : Apply the Abraham solvation model using solute descriptors (e.g., McGowan volume V = 1.2283, hydrogen-bonding acidity A = 0.670) to calculate logP values. Validate predictions against experimental solubility in alcohols (e.g., ethanol, 1-octanol) and ethers. Adjust for temperature-dependent solvent-solute interactions .
Q. How do electron-withdrawing substituents (e.g., -NO₂, -CF₃) influence the reactivity of benzyl alcohol derivatives?
- Methodological Answer : The nitro group (-NO₂) enhances electrophilic aromatic substitution at the para position, while -CF₃ increases steric hindrance, altering reaction pathways. Compare reaction kinetics of this compound with analogs (e.g., 2-chloro-5-(trifluoromethyl)benzyl alcohol) in nucleophilic acylations .
Q. What are the decomposition pathways of this compound under thermal stress?
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLQYDLTFRXAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230758 | |
Record name | 2-Chloro-5-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-80-4 | |
Record name | 2-Chloro-5-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80866-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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